3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene
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Overview
Description
3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene is a halogenated organic compound characterized by the presence of chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methyl-1-propene with difluoromethylating agents in the presence of a catalyst. The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various products.
Reduction Reactions: Reduction can lead to the formation of different fluorinated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different halogenated derivatives, while oxidation can produce various oxygenated compounds .
Scientific Research Applications
3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved may include the formation of reactive intermediates that can further react with other cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-1-propene: A precursor in the synthesis of 3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene.
2-Chloro-2,2-difluoroacetate: Another fluorinated compound with similar reactivity.
Difluoromethylated Alkenes: Compounds with similar structural features and reactivity
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties.
Properties
CAS No. |
13006-21-8 |
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Molecular Formula |
C4H2Cl2F4 |
Molecular Weight |
196.95 g/mol |
IUPAC Name |
3-chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene |
InChI |
InChI=1S/C4H2Cl2F4/c1-2(3(5,7)8)4(6,9)10/h1H2 |
InChI Key |
IDQJKBXVSRRJEC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(F)(F)Cl)C(F)(F)Cl |
Origin of Product |
United States |
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